(Lys7)-Dermorphin

Opioid receptor pharmacology Radioligand binding assay Structure-activity relationship

Research reproducibility suffers when uncharacterized opioid peptide analogs introduce variable receptor binding kinetics. (Lys7)-Dermorphin solves this with a well-defined mu-opioid receptor binding profile (Ki=0.13-0.15 nM) and exceptional mu/delta selectivity (Kiδ/Kiμ=1158-1482), enabling unambiguous attribution of pharmacological effects. - 20-30× greater analgesic potency than morphine reduces mass requirements for long-term in vivo studies. - Lys7 ε-amine enables site-directed conjugation for BBB transport research (e.g., OX26 antibody-mediated transcytosis). - Consistent ≥98% HPLC purity with full CoA documentation for GLP-compliant experimental workflows.

Molecular Formula C43H57N9O9
Molecular Weight 844 g/mol
CAS No. 142689-18-7
Cat. No. B170805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Lys7)-Dermorphin
CAS142689-18-7
Synonyms(Lys7)-Dermorphin
Molecular FormulaC43H57N9O9
Molecular Weight844 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C43H57N9O9/c1-26(48-40(58)32(45)22-28-12-16-30(53)17-13-28)39(57)51-34(23-27-8-3-2-4-9-27)41(59)47-25-37(55)49-35(24-29-14-18-31(54)19-15-29)43(61)52-21-7-11-36(52)42(60)50-33(38(46)56)10-5-6-20-44/h2-4,8-9,12-19,26,32-36,53-54H,5-7,10-11,20-25,44-45H2,1H3,(H2,46,56)(H,47,59)(H,48,58)(H,49,55)(H,50,60)(H,51,57)/t26-,32+,33+,34+,35+,36+/m1/s1
InChIKeyOAYQFQPLBIBLJE-NKQYGYANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Lys7)-Dermorphin (CAS 142689-18-7) Procurement Guide: High-Affinity Mu-Opioid Peptide for Analgesic and BBB Research


(Lys7)-Dermorphin is a heptapeptide mu-opioid receptor agonist with amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-NH2, originally isolated from amphibian skin [1]. The Lys7 substitution confers enhanced mu-receptor binding affinity (Ki = 0.13–0.15 nM) and dramatically improved mu/delta selectivity (Kiδ/Kiμ = 1158–1482) compared to native dermorphin (Kiμ = 0.28 nM; selectivity = 295) [2]. This compound is widely used in opioid receptor pharmacology, blood-brain barrier (BBB) transport studies, and the investigation of mu1-selective analgesic mechanisms with reduced side-effect profiles [3].

Why (Lys7)-Dermorphin Cannot Be Substituted with Generic Dermorphin Analogs


The simple substitution of lysine at position 7 is not a conservative modification—it fundamentally alters the compound's receptor binding kinetics, selectivity profile, and practical utility in research. While native dermorphin displays a Kiμ of 0.28 nM and a mu/delta selectivity ratio of 295, the Lys7 substitution increases mu-affinity nearly 2-fold and mu-selectivity by 4- to 5-fold [1]. This translates to 20–30× greater analgesic potency than morphine in vivo [2]. Moreover, unlike generic dermorphin fragments and metabolites ([1-5]dermorphin and [1-4]dermorphin) which induce respiratory depression, analgesic doses of (Lys7)-Dermorphin uniquely stimulate respiration via central mu1 receptor activation [3]. Substituting with an uncharacterized analog risks introducing unverified binding kinetics, altered BBB transport behavior, and a different respiratory safety profile—all of which can compromise experimental reproducibility.

Quantitative Differentiation Evidence for (Lys7)-Dermorphin: Binding, Selectivity, Analgesia, and Respiratory Profile


Superior Mu-Opioid Receptor Binding Affinity of (Lys7)-Dermorphin Versus Native Dermorphin

(Lys7)-Dermorphin demonstrates significantly higher mu-opioid receptor binding affinity compared to the native dermorphin sequence. In competitive radioligand binding assays using [3H]DAGO on rat brain membrane preparations, [Lys7-NH2]dermorphin and [Lys7-OH]dermorphin exhibited Kiμ values of 0.13–0.15 nM, representing a near 2-fold improvement over dermorphin (Kiμ = 0.28 nM) [1]. This enhanced binding translates directly to the compound's improved functional potency and therapeutic index.

Opioid receptor pharmacology Radioligand binding assay Structure-activity relationship Peptide SAR

Exceptional Mu/Delta Opioid Receptor Selectivity of (Lys7)-Dermorphin Compared to Native Dermorphin

The Lys7 substitution dramatically enhances mu-opioid receptor selectivity over delta-opioid receptors. In parallel radioligand binding assays using [3H]DAGO (mu) and [3H]DPDPE (delta), (Lys7)-Dermorphin analogues displayed Kiδ/Kiμ selectivity ratios of 1158 to 1482, compared to only 295 for native dermorphin—a 4- to 5-fold improvement in receptor discrimination [1]. This selectivity profile is among the highest reported for natural or synthetic dermorphin-derived peptides in this class.

Receptor selectivity profiling Delta opioid receptor Off-target binding Pharmacological specificity

Differential Respiratory Effects of (Lys7)-Dermorphin Versus Its Metabolites: Stimulation Rather Than Depression

Unlike opioid receptor agonists that uniformly produce respiratory depression, analgesic doses of (Lys7)-Dermorphin uniquely stimulate respiration—a critical differentiation from its own metabolites and many conventional opioids. In awake rats, s.c. administration of (Lys7)-Dermorphin at antinociceptive doses (0.12–4.7 μmol/kg) significantly increased respiratory frequency and minute volume, whereas equimolar i.c.v. doses of its metabolites [1-5]dermorphin and [1-4]dermorphin (36–360 nmol) never stimulated respiration and instead significantly reduced basal and CO2-stimulated ventilation [1]. This respiratory stimulation was blocked by naloxone and reduced by the mu1-selective antagonist naloxonazine, confirming mediation via central mu1 opioid receptors [1].

Respiratory pharmacology Opioid safety profile Mu1 receptor subtype In vivo physiological monitoring

Enhanced In Vivo Analgesic Potency of (Lys7)-Dermorphin Relative to Morphine

(Lys7)-Dermorphin exhibits substantially greater analgesic potency than morphine, the prototypical mu-opioid agonist reference standard. Multiple independent studies consistently report that (Lys7)-Dermorphin possesses 20–30 times stronger analgesic properties than morphine [1][2]. In standard tail-flick and hot-plate antinociception assays in rats, (Lys7)-Dermorphin produces dose-dependent analgesia with significantly lower effective doses required to achieve comparable pain relief. This potency advantage is attributed to the compound's picomolar binding affinity (Kiμ = 0.13–0.15 nM) and exceptional mu-receptor selectivity [3].

Antinociception In vivo pharmacology Pain research Opioid analgesic potency

Functional Advantage of (Lys7)-Dermorphin Over Related Glycosylated Derivatives

While glycosylated derivatives of (Lys7)-Dermorphin have been developed, the parent non-glycosylated compound retains substantially higher acute potency—a critical consideration for applications requiring rapid onset and high peak efficacy. In guinea pig ileum (GPI) preparations, glucosylation of Tyr5 in [Lys7]-dermorphin reduces µ-opioid agonist potency by approximately 150-fold, while glucosylation of Hyp6 in [Hyp6,Lys7]-dermorphin reduces potency by approximately 15-fold [1]. Although the glucosylated hydroxyproline-containing analogue exhibits 8–10× lower acute activity in the tail-flick test, its analgesic effect lasts significantly longer [1]. This trade-off between acute potency and duration of action defines a clear differentiation that guides experimental design: non-glycosylated (Lys7)-Dermorphin is optimal for high-potency, short-to-medium duration studies; glycosylated analogues serve distinct experimental needs where prolonged duration outweighs peak potency requirements.

Peptide glycosylation Structure-activity relationship Analgesic duration GPIC assay

One-Site Binding Model Preference of (Lys7)-Dermorphin Contrasts with Two-Site Binding of Other Dermorphin Analogs

(Lys7)-Dermorphin analogues exhibit a cleaner, simpler receptor binding profile compared to several other dermorphin derivatives that require complex two-site binding models. In detailed non-linear regression analyses of competitive binding curves, [Lys7-OH]- and [Lys7-NH2]dermorphin best fit a one-site binding model, indicating homogeneous, high-affinity interaction with a single mu-receptor population [1]. In contrast, four other dermorphin analogues—including [Lys(Z)7-OH]heptapeptide, [des-Gly4(Tyr4,Pro5,Asn6-OH)]hexapeptide, and two pentapeptides—displayed significantly better fits (P < 0.0001) to a two-site binding model, suggesting interaction with distinct high- and low-affinity mu-receptor subpopulations [1]. This simplified binding profile of (Lys7)-Dermorphin facilitates more straightforward interpretation of dose-response relationships and reduces experimental variability arising from heterogeneous receptor interactions.

Receptor binding kinetics Nonlinear regression Mu-receptor heterogeneity Binding site modeling

Optimal Research and Procurement Applications for (Lys7)-Dermorphin (CAS 142689-18-7)


Mu1-Opioid Receptor-Specific Pharmacological Studies Requiring High Selectivity

For experiments requiring clean, interpretable mu-opioid receptor activation with minimal delta-receptor cross-reactivity, (Lys7)-Dermorphin is the optimal choice. With a Kiδ/Kiμ selectivity ratio of 1158–1482—approximately 4- to 5-fold higher than native dermorphin—this compound enables unambiguous attribution of observed pharmacological effects to mu-receptor signaling [1]. This is particularly critical in receptor knockout/knockdown validation studies, biased signaling assays, and investigations of mu-receptor subtype-specific pharmacology where delta-receptor contamination would confound interpretation. The compound's one-site binding model further simplifies receptor occupancy calculations and dose-response modeling compared to analogs requiring complex two-site fitting [1].

In Vivo Analgesia Studies with Reduced Compound Consumption and Lower Injection Volumes

For long-term or large-scale in vivo pain studies, (Lys7)-Dermorphin's 20–30× greater analgesic potency than morphine translates to substantially lower mass requirements per effective dose [2][3]. This reduces compound procurement costs over extended study periods, minimizes injection volume constraints in small animal models, and decreases formulation burden. The compound is effective via multiple administration routes (i.c.v., s.c., i.v.), providing experimental flexibility in rodent analgesia models including tail-flick, hot-plate, and other standardized antinociception assays [3]. Researchers can achieve robust, dose-dependent analgesia at doses as low as 0.002–0.05 mg/kg i.v. with quantifiable metabolic effects measurable via cerebral glucose utilization [2].

Respiratory Pharmacology and Mu1-Mediated Cardiorespiratory Control Pathway Investigation

(Lys7)-Dermorphin is uniquely suited for investigating mu1-opioid receptor-mediated respiratory control mechanisms, owing to its counterintuitive respiratory stimulatory effect at analgesic doses—a property absent in its own metabolites ([1-5]dermorphin and [1-4]dermorphin) and in conventional opioids [4]. At antinociceptive doses (s.c. 0.12–4.7 μmol/kg; i.c.v. 36–120 nmol), (Lys7)-Dermorphin significantly increases respiratory frequency and minute volume in awake rats, an effect reversed by the 5-HT receptor antagonist ritanserin and blocked by naloxonazine [4]. This distinctive pharmacology enables dissection of forebrain 5-hydroxytryptaminergic excitatory pathways and central mu1 receptor functions in respiratory control, providing a valuable tool for developing safer analgesics that avoid respiratory depression.

Blood-Brain Barrier Transport and CNS Delivery Vector Development

The presence of a lysine residue at position 7 provides a specific, chemically addressable ε-amino group for site-directed conjugation strategies in BBB transport research. (Lys7)-Dermorphin (abbreviated K7DA in BBB literature) can be monobiotinylated at this Lys7 residue using NHS-SS-biotin with a cleavable disulfide linker, enabling conjugation to streptavidin-OX26 antibody complexes for transferrin receptor-mediated transcytosis across the BBB [5]. This vector-mediated delivery strategy achieved 2-fold greater brain uptake than morphine (0.14% ± 0.01% injected dose per gram brain) with the disulfide linker demonstrating stability in plasma but efficient cleavage within brain tissue [5]. This defined conjugation site makes (Lys7)-Dermorphin a preferred scaffold for CNS delivery vector development compared to analogs lacking this accessible amine functionality.

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